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Compound of Interest

Compound Name: TCO-PEG2-acid

Cat. No.: B8115149 Get Quote

This in-depth guide is intended for researchers, scientists, and drug development

professionals. It details the use of TCO-PEG2-acid as a bifunctional linker for protein

modification, a key step in the development of antibody-drug conjugates (ADCs), PROTACs,

and other targeted therapeutics. This document provides an overview of the underlying

chemistry, quantitative data for reaction parameters, and detailed experimental protocols.

Introduction to TCO-PEG2-acid
TCO-PEG2-acid is a chemical modification reagent used in bioconjugation, a process that joins

two molecules, at least one of which is a biomolecule such as a protein. It features a trans-

cyclooctene (TCO) group, a short polyethylene glycol (PEG) spacer, and a carboxylic acid

functional group.

The TCO group is notable for its high reactivity with tetrazine-containing molecules through a

bioorthogonal "click chemistry" reaction. This reaction, known as the inverse-electron-demand

Diels-Alder (IEDDA) cycloaddition, is characterized by its rapid kinetics and high specificity,

allowing for efficient labeling of biomolecules in complex biological mixtures.[1][2][3] The PEG

spacer, in this case containing two ethylene glycol units, enhances the solubility of the

molecule in aqueous solutions and can reduce steric hindrance during conjugation.[2][4] The

terminal carboxylic acid allows for the covalent attachment of the linker to primary amines, such

as the side chains of lysine residues on the surface of proteins.
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TCO-PEG2-acid is a versatile tool in the bioconjugation toolkit. Its key properties are

summarized below.

Property Value Source

Chemical Name (4E)-TCO-PEG2-acid

Molecular Formula C16H27NO6

Molecular Weight 329.4 Da

CAS Number 2250217-31-1

Purity Typically ≥95% - 98%

Solubility
Soluble in DMSO, DCM, DMF,

and water

Storage Conditions -20°C, desiccated

Shipping Conditions Ambient Temperature

Note: TCO compounds have a short half-life as they can isomerize to the less reactive cis-

cyclooctene (CCO) form. Therefore, long-term storage is not recommended.

Mechanism of Protein Modification
The modification of a protein with TCO-PEG2-acid is a two-step process. First, the carboxylic

acid group of the linker is activated to make it reactive towards primary amines on the protein.

Second, the TCO-modified protein is reacted with a tetrazine-functionalized molecule of

interest.

Activation of TCO-PEG2-acid and Amine Coupling
The carboxylic acid of TCO-PEG2-acid is typically activated using carbodiimide chemistry,

most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of

N-hydroxysuccinimide (NHS) or a sulfo-NHS. EDC activates the carboxyl group, which then

reacts with NHS to form a more stable NHS ester. This ester is then susceptible to nucleophilic

attack by primary amines (e.g., lysine residues) on the protein, forming a stable amide bond.
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Caption: Amine Coupling Workflow for TCO-PEG2-acid.

Bioorthogonal Ligation with Tetrazine
The TCO-modified protein can then be reacted with a tetrazine-functionalized molecule. This

IEDDA reaction is extremely fast and selective, proceeding readily in aqueous buffers at

physiological pH. The reaction results in a stable covalent bond and the release of nitrogen gas

as the only byproduct.

TCO-Modified
Protein

Protein Conjugate

IEDDA Reaction

Tetrazine-labeled
Molecule

N2 GasByproduct

Click to download full resolution via product page

Caption: TCO-Tetrazine Bioorthogonal Ligation.

Quantitative Data for Protein Modification
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The efficiency of protein modification with TCO-PEG2-acid depends on several factors. The

following tables summarize key quantitative parameters.

Reaction Kinetics
Reaction

Second-Order Rate
Constant (k)

Conditions Source

TCO-Tetrazine IEDDA ~2000 M⁻¹s⁻¹ 9:1 Methanol/Water

TCO-Tetrazine IEDDA ~1 M⁻¹s⁻¹ Aqueous Media

Recommended Reaction Conditions for Amine Coupling
Parameter

Recommended
Range

Notes Source

pH 8.3 - 8.5

Optimal for NHS ester

reaction with amines.

Lower pH protonates

amines, reducing

reactivity. Higher pH

increases NHS ester

hydrolysis.

Molar Excess (NHS

Ester:Protein)
3:1 to 20:1

The optimal ratio is

protein-dependent

and should be

determined

empirically.

Reaction Time

4 hours at room

temperature or

overnight on ice

Longer incubation

may be necessary for

less reactive proteins.

Buffer
Amine-free (e.g., PBS,

Sodium Bicarbonate)

Amine-containing

buffers (e.g., Tris) will

compete for reaction

with the NHS ester.
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Applications in Research and Drug Development
The ability to conjugate proteins with other molecules in a specific and efficient manner makes

TCO-PEG2-acid a valuable tool in several fields:

Antibody-Drug Conjugates (ADCs): TCO-PEG2-acid can be used to attach potent cytotoxic

drugs to antibodies, enabling targeted delivery to cancer cells.

PROTACs: This linker can be used in the synthesis of proteolysis-targeting chimeras

(PROTACs) to induce the degradation of specific proteins.

Molecular Imaging: Proteins can be labeled with imaging agents (e.g., fluorescent dyes) for

applications in diagnostics and cellular imaging.

Proteomics: TCO-PEG2-acid facilitates the study of protein-protein interactions and the

identification of protein targets.

Drug Delivery and Surface Modification: The PEG linker can improve the pharmacokinetic

properties of therapeutic proteins and peptides.

Experimental Protocols
The following protocols provide a general framework for the modification of proteins with TCO-
PEG2-acid. Optimization may be required for specific proteins and applications.

Protocol 1: TCO-PEG2-acid Activation and Protein
Labeling
This protocol describes the activation of the carboxylic acid on TCO-PEG2-acid using EDC and

NHS, followed by conjugation to a protein.

Materials:

TCO-PEG2-acid

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS

Anhydrous DMSO or DMF

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Purification column (e.g., size-exclusion chromatography)

Procedure:

Prepare Stock Solutions:

Dissolve TCO-PEG2-acid in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or

water, respectively, immediately before use.

Activate TCO-PEG2-acid:

In a microcentrifuge tube, combine TCO-PEG2-acid, EDC, and NHS in a suitable reaction

buffer. A typical molar ratio is 1:1.5:3 (TCO-acid:EDC:NHS).

Incubate for 15-30 minutes at room temperature to form the TCO-PEG2-NHS ester.

Protein Labeling:

Adjust the pH of the protein solution to 8.3-8.5 using a suitable buffer (e.g., 0.1 M sodium

bicarbonate).

Add the activated TCO-PEG2-NHS ester solution to the protein solution. The molar excess

of the NHS ester to the protein should be optimized (start with a 10- to 20-fold molar

excess).

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle

mixing.

Quench the Reaction:
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Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume

any unreacted NHS ester.

Incubate for 30 minutes at room temperature.

Purify the TCO-Modified Protein:

Remove excess labeling reagent and byproducts by size-exclusion chromatography or

dialysis.
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Reaction

Cleanup
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(with EDC/NHS)
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Incubate (1-2h RT or O/N 4°C)

Quench Reaction
(e.g., Tris buffer)

Purify Conjugate
(e.g., SEC)
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Caption: Workflow for TCO-PEG2-acid Protein Labeling.

Protocol 2: Click Reaction with a Tetrazine-Labeled
Molecule
This protocol outlines the bioorthogonal reaction between the TCO-modified protein and a

tetrazine-functionalized molecule.

Materials:

Purified TCO-modified protein

Tetrazine-labeled molecule of interest

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

Prepare Solutions:

Ensure the TCO-modified protein is in a suitable reaction buffer at a known concentration.

Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO).

Click Reaction:

Add a 1.1- to 5-fold molar excess of the tetrazine-labeled molecule to the TCO-modified

protein solution. A slight molar excess is recommended to ensure complete labeling.

Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically

complete within this timeframe due to the fast kinetics.

Purification (Optional):

If necessary, remove the excess tetrazine-labeled molecule by size-exclusion

chromatography or another appropriate method.
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Characterization:

Characterize the final protein conjugate using methods such as SDS-PAGE, mass

spectrometry, or UV-Vis spectroscopy to confirm successful labeling.

Troubleshooting
Issue Possible Cause

Suggested
Solution

Source

Low Labeling

Efficiency

Inactive NHS ester

due to moisture.

Use fresh, anhydrous

DMSO/DMF. Allow the

NHS ester to warm to

room temperature

before opening.

Presence of primary

amines in the buffer.

Buffer exchange the

protein into an amine-

free buffer (e.g., PBS).

Insufficient molar

excess of labeling

reagent.

Increase the molar

excess of the TCO-

PEG2-NHS ester.

Protein Aggregation
High degree of

labeling.

Reduce the molar

excess of the labeling

reagent or the

reaction time.

Unfavorable buffer

conditions.

Optimize buffer pH

and ionic strength.

Free Dye/Molecule in

Final Product

Inadequate

purification.

Ensure proper

separation using size-

exclusion

chromatography or

dialysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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